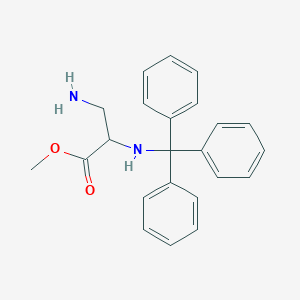
3-Amino-2-(trityl-amino)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(trityl-amino)-propionic acid methyl ester is a synthetic organic compound characterized by the presence of an amino group, a trityl-protected amino group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(trityl-amino)-propionic acid methyl ester typically involves the protection of the amino group with a trityl group, followed by esterification. One common method includes the following steps:
Protection of the amino group: The amino group of 3-amino-propionic acid is protected using trityl chloride in the presence of a base such as pyridine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Amino-2-(trityl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trityl group can be removed under reductive conditions to yield the free amino compound.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can effectively remove the trityl group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, free amino compounds, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
3-Amino-2-(trityl-amino)-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-Amino-2-(trityl-amino)-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at the amino group. The compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Amino-2-(trityl-amino)-propionic acid
- 3-Amino-2-(trityl-amino)-propanol
- 3-Amino-2-(trityl-amino)-propionic acid ethyl ester
Uniqueness
3-Amino-2-(trityl-amino)-propionic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and modifications The presence of the trityl group provides steric hindrance, making it a valuable intermediate in synthetic chemistry
属性
IUPAC Name |
methyl 3-amino-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22(26)21(17-24)25-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,25H,17,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGXMNHHKVOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














